[4-((S)-2-Amino-propionylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13475066
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N3O3 |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C20H31N3O3/c1-14(2)23(20(25)26-13-16-7-5-4-6-8-16)18-11-9-17(10-12-18)22-19(24)15(3)21/h4-8,14-15,17-18H,9-13,21H2,1-3H3,(H,22,24)/t15-,17?,18?/m0/s1 |
| Standard InChI Key | LGRAGQDYDTWCRB-ZLPCBKJTSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate, reflects its intricate structure:
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A cyclohexyl ring substituted at the 4-position with an isopropylcarbamate group and a (2S)-2-aminopropanoylamino moiety.
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A benzyl ester at the carbamate terminus, which enhances lipophilicity and stability .
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The (S)-stereochemistry at the propionylamino group ensures optimal spatial alignment for protease binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.5 g/mol | |
| log D (Predicted) | ~2.5–3.0 | |
| CAS Number | 1353993-47-1 | |
| Stereochemistry | (S)-configuration at P₁ |
Synthesis and Conformational Design
The synthesis of this compound involves multi-step organic reactions, including carbamation, esterification, and ring-closing metathesis (RCM) to enforce β-strand geometry . Key steps include:
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Amino Acid Coupling: The (S)-2-aminopropanoyl group is introduced via solid-phase peptide synthesis (SPPS) or solution-phase coupling .
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Cyclohexyl Functionalization: The cyclohexyl ring is functionalized with isopropyl and benzyl groups using nucleophilic substitution or Mitsunobu reactions .
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Conformational Constraint: RCM or other macrocyclization strategies lock the backbone into a β-strand conformation, reducing entropy loss upon enzyme binding .
Table 2: Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Key Reaction | Reference |
|---|---|---|---|
| Benzyl-protected cyclohexylamine | 78 | Boc-deprotection | |
| (S)-2-Aminopropanoyl chloride | 92 | Thionyl chloride activation | |
| Macrocyclic precursor | 65 | RCM with Grubbs catalyst |
Molecular Modeling and β-Strand Mimicry
Computational studies reveal that the compound adopts a β-strand conformation when bound to proteases like calpain II . This conformation enables:
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Three hydrogen bonds with Gly208 and Gly271 in the enzyme’s active site.
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Optimal positioning of the isopropyl and benzyl groups in hydrophobic pockets (S₁ and S₂ subsites) .
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Enhanced selectivity due to steric exclusion of off-target proteases (e.g., cathepsin B) .
Figure 1: Proposed Binding Mode to Calpain II
Key interactions:
Biochemical Activity and Selectivity
The compound exhibits potent inhibitory activity against calpain II (IC₅₀ = 27 nM) , with >100-fold selectivity over cathepsin B . Its efficacy stems from:
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Electrophilic warhead: The aldehyde group forms a reversible thiohemiacetal with the catalytic cysteine .
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Pre-organized β-strand: Reduces entropic penalty upon binding .
Table 3: Inhibitory Potency Against Proteases
| Protease | IC₅₀ (nM) | Selectivity vs. Cathepsin B | Source |
|---|---|---|---|
| Calpain II | 27 | >100-fold | |
| Cathepsin B | >2,500 | — | |
| Caspase-3 | >1,000 | >37-fold |
Therapeutic Applications and In Vivo Efficacy
Preclinical studies highlight its potential in treating cataracts and neurodegenerative diseases:
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Cataract Model: In a sheep lens opacification assay, the compound reduced cataract progression by 44–49% at 10 μM .
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Neuroprotection: By inhibiting calpain-mediated apoptosis, it attenuates neuronal death in ischemia-reperfusion models .
Table 4: In Vivo Pharmacokinetic Parameters
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